Bis(2-isopropylphenyl)methanone
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Overview
Description
Bis(2-isopropylphenyl)methanone: is an organic compound with the molecular formula C19H22O It is a ketone derivative, characterized by the presence of two isopropylphenyl groups attached to a central carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-isopropylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-isopropylphenyl as the starting material and phosgene or benzoyl chloride as the acylating agent. The reaction is catalyzed by aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization , are common in industrial production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-isopropylphenyl)methanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form secondary alcohols using reducing agents like or .
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used under mild conditions.
Substitution: Electrophilic substitution reactions often require catalysts like FeCl3 or AlCl3 and are carried out under controlled temperatures.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Bis(2-isopropylphenyl)methanone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various organic reactions, including Friedel-Crafts acylation and Grignard reactions .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its role as an intermediate in the synthesis of pharmaceutical compounds and its potential therapeutic effects .
Industry: The compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of bis(2-isopropylphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its effects are mediated through pathways involving electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
- Bis(2,6-diisopropylphenyl)methanone
- Bis(2-methylphenyl)methanone
- Bis(2-ethylphenyl)methanone
Comparison: Bis(2-isopropylphenyl)methanone is unique due to the presence of isopropyl groups, which influence its reactivity and steric properties. Compared to bis(2,6-diisopropylphenyl)methanone, it has less steric hindrance, making it more reactive in certain chemical reactions. The presence of isopropyl groups also affects its solubility and boiling point compared to other similar compounds .
Properties
CAS No. |
22679-50-1 |
---|---|
Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
bis(2-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C19H22O/c1-13(2)15-9-5-7-11-17(15)19(20)18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3 |
InChI Key |
KNOHXXUCYUEANI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2C(C)C |
Origin of Product |
United States |
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